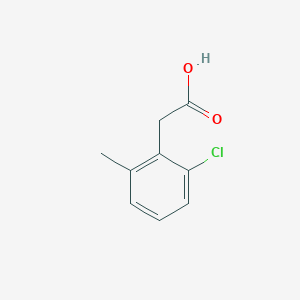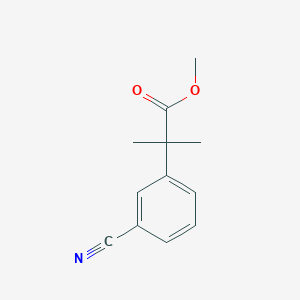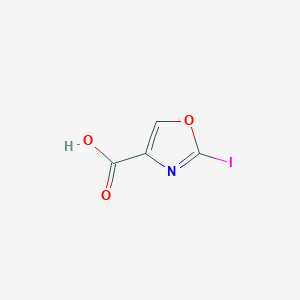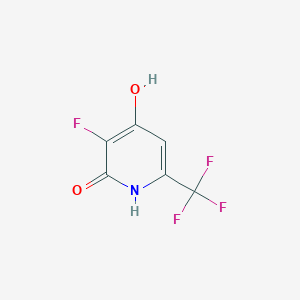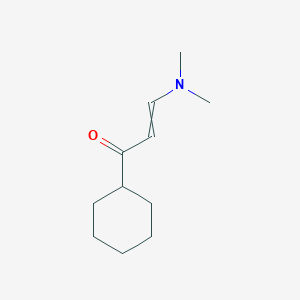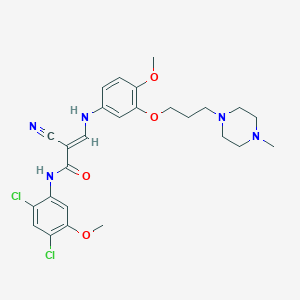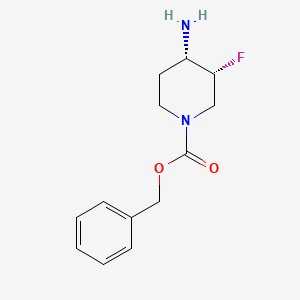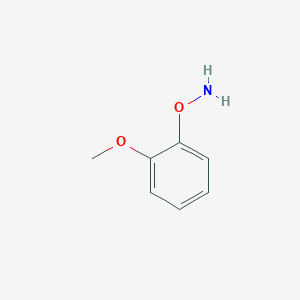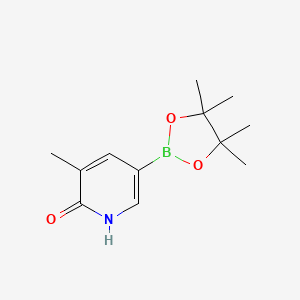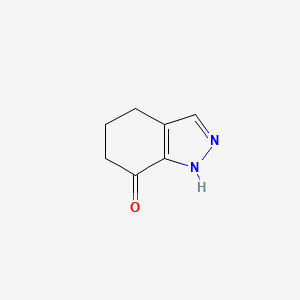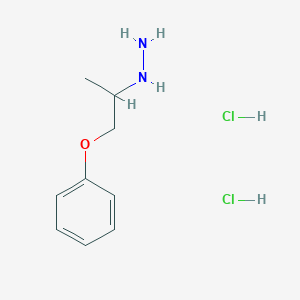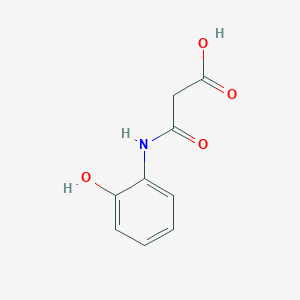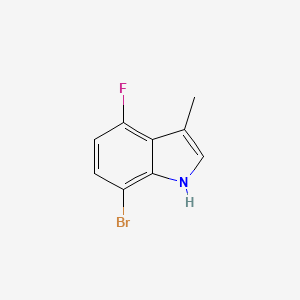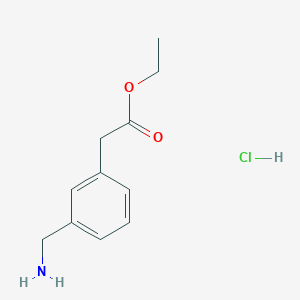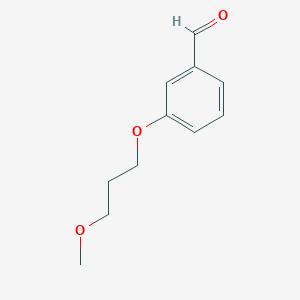
3-(3-Methoxypropoxy)benzaldehyde
概要
説明
“3-(3-Methoxypropoxy)benzaldehyde” is a chemical compound with the CAS Number: 947274-14-8 . It has a molecular weight of 194.23 . The IUPAC name for this compound is also 3-(3-methoxypropoxy)benzaldehyde .
Molecular Structure Analysis
The InChI code for “3-(3-Methoxypropoxy)benzaldehyde” is1S/C11H14O3/c1-13-6-3-7-14-11-5-2-4-10(8-11)9-12/h2,4-5,8-9H,3,6-7H2,1H3 . This indicates the molecular structure of the compound. Chemical Reactions Analysis
While specific chemical reactions involving “3-(3-Methoxypropoxy)benzaldehyde” are not available, it’s worth noting that benzaldehyde can undergo the Cannizzaro reaction, which involves the base-induced disproportionation of an aldehyde lacking a hydrogen atom in the alpha position .Physical And Chemical Properties Analysis
“3-(3-Methoxypropoxy)benzaldehyde” is a liquid at room temperature . It has a storage temperature of 4 degrees Celsius and should be refrigerated .科学的研究の応用
Green Chemistry in Education
- Synthesis in Ionic Liquid : An undergraduate project demonstrated the use of an ionic liquid as a solvent and catalyst for organic reactions, including the synthesis of compounds like 3-(methoxycarbonyl)coumarin, showcasing innovative ideas in chemical research and green chemistry (Verdía et al., 2017).
Enzyme-Catalyzed Asymmetric Synthesis
- Enantioselective Enzyme for Synthesis : Benzaldehyde lyase, a highly enantioselective enzyme, facilitates the formation and cleavage of (R)-benzoin derivatives, including (R)-3,3'-dimethoxybenzoin, indicating its potential for asymmetric synthesis in a controlled manner (Kühl et al., 2007).
Molecular Structure and Vibrational Spectral Studies
- Structural Analysis of Substituted Benzaldehydes : Comparative analysis between variants of benzaldehydes, including studies on their molecular structure and vibrational spectral characteristics, provide a deeper understanding of their properties and potential applications (Yadav et al., 2018).
Chemical Synthesis and Crystallography
- Synthesis and Characterization : Research on the synthesis of specific compounds from 3-methoxybenzaldehyde variants and their characterization using various spectroscopic techniques contributes to the field of chemical synthesis and crystallography (Özay et al., 2013).
Applications in Optics and Material Science
- Second Harmonic Generation : Studies on vanillin, a derivative of benzaldehyde, have revealed its potential for second harmonic generation in the ultra-violet and near-infrared wavelength regions, highlighting applications in optics and material science (Singh et al., 2001).
Novel Synthesis Approaches
- Unified Strategy for Synthesis : The use of dimethoxy-benzaldehyde in novel synthesis approaches, including the synthesis of amorfrutins and their evaluation for cytotoxicity, represents an innovative direction in organic synthesis (Brandes et al., 2020).
Biotechnological Applications
- Enhanced Bioproduction in Bioreactors : Research on the bioproduction of benzaldehyde using Pichia pastoris in two-phase partitioning bioreactors demonstrates the potential of biotechnological applications in flavor industry and microbial biotransformation (Craig & Daugulis, 2013).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-(3-methoxypropoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-13-6-3-7-14-11-5-2-4-10(8-11)9-12/h2,4-5,8-9H,3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBINSGQXGIWVAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=CC=CC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxypropoxy)benzaldehyde | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

